N,N-Diallyl-3-aminopropanamide hydrochloride

Radical polymerization Thiol-ene click chemistry Crosslinking monomer

N,N-Diallyl-3-aminopropanamide hydrochloride (CAS 1220036‑64‑5; CID is a C9‑H17‑Cl‑N2‑O 3‑aminopropanamide derivative bearing two terminal allyl groups on the amide nitrogen, supplied as the hydrochloride salt. The free base has a molecular weight of 168.24 g mol⁻¹ (204.70 g mol⁻¹ as the HCl salt), a topological polar surface area of 46.3 Ų, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and six rotatable bonds.

Molecular Formula C9H17ClN2O
Molecular Weight 204.7 g/mol
CAS No. 1220036-64-5
Cat. No. B1395181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diallyl-3-aminopropanamide hydrochloride
CAS1220036-64-5
Molecular FormulaC9H17ClN2O
Molecular Weight204.7 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)C(=O)CCN.Cl
InChIInChI=1S/C9H16N2O.ClH/c1-3-7-11(8-4-2)9(12)5-6-10;/h3-4H,1-2,5-8,10H2;1H
InChIKeyUOMAWHMZQDGUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diallyl-3-aminopropanamide hydrochloride (CAS 1220036-64-5) – Compound Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


N,N-Diallyl-3-aminopropanamide hydrochloride (CAS 1220036‑64‑5; CID 53410655) is a C9‑H17‑Cl‑N2‑O 3‑aminopropanamide derivative bearing two terminal allyl groups on the amide nitrogen, supplied as the hydrochloride salt [1]. The free base has a molecular weight of 168.24 g mol⁻¹ (204.70 g mol⁻¹ as the HCl salt), a topological polar surface area of 46.3 Ų, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and six rotatable bonds [1]. Commercial material is typically specified at ≥95 % purity . The compound serves primarily as a synthetic building block whose twin terminal olefins enable orthogonal reactivity pathways – radical polymerization, thiol‑ene coupling, and olefin metathesis – that are absent in the saturated N,N‑dialkyl counterparts.

Why N,N-Diallyl-3-aminopropanamide hydrochloride Cannot Be Replaced by Generic N,N-Dialkyl-3-aminopropanamides


Simple N,N‑dimethyl, N,N‑diethyl, or N‑allyl 3‑aminopropanamide analogs lack the dual terminal‑alkene architecture that defines this compound [1]. The two allyl groups are not inert alkyl chains; each contains a polymerizable π‑bond that can participate in radical‑mediated crosslinking, thiol‑ene “click” ligations, or ring‑closing metathesis [1]. Substituting a saturated analog eliminates these reactive handles entirely. Even the closely related N,N‑diallyl‑2‑aminopropanamide positional isomer (CAS 1236266‑00‑4) [2] places the amino group at the α‑position rather than the β‑position, altering both the distance between the reactive amine and the amide carbonyl and the conformational landscape available for downstream derivatization. Generic substitution therefore breaks the synthetic sequence at the point where orthogonal olefin reactivity is required.

Quantitative Differentiation Evidence for N,N-Diallyl-3-aminopropanamide hydrochloride Against Closest Analogs


Dual Terminal Olefin Content vs. Saturated N,N‑Dialkyl Analogs: Polymerizable Functional Group Count

N,N‑Diallyl‑3‑aminopropanamide hydrochloride contains two terminal sp²‑hybridized carbon atoms (one per allyl group) capable of participating in radical chain propagation, thiol‑ene addition, or olefin metathesis [1]. In contrast, N,N‑dimethyl‑3‑aminopropanamide and N,N‑diethyl‑3‑aminopropanamide possess zero polymerizable alkene groups [2]. The N‑allyl analog contains only one reactive olefin, halving the crosslinking or functionalization capacity [3]. This binary difference (2 vs. 1 vs. 0 reactive π‑bonds) directly determines whether the molecule can serve as a bis‑functional monomer for network polymer synthesis or as a scaffold for dual‑arm bioconjugation [1].

Radical polymerization Thiol-ene click chemistry Crosslinking monomer

Topological Polar Surface Area and Hydrogen‑Bond Capacity Differentiate the 3‑Aminopropanamide Scaffold from the 2‑Aminopropanamide Positional Isomer

The β‑amino amide architecture of N,N‑diallyl‑3‑aminopropanamide hydrochloride yields a computed topological polar surface area (TPSA) of 46.3 Ų, two hydrogen‑bond donors (the protonated amine and the amide N–H of the free base) and two hydrogen‑bond acceptors [1]. The positional isomer N,N‑diallyl‑2‑aminopropanamide hydrochloride (CAS 1236266‑00‑4) shares the same molecular formula (C₉H₁₇ClN₂O) and heavy‑atom count but differs in connectivity: the amino group is placed at the α‑carbon rather than the β‑carbon [2]. This regioisomerism changes the spatial relationship between the amine and amide functionalities, altering the conformational ensemble available for intramolecular hydrogen bonding or metal chelation [1][2].

Drug-likeness Physicochemical profiling Positional isomer differentiation

Commercial Purity Specification Enables Reproducible Stoichiometric Control in Multi‑Step Syntheses

Commercially available N,N‑diallyl‑3‑aminopropanamide hydrochloride is supplied with a minimum purity specification of 95% . This defined specification allows accurate molar calculations for reactions where the diallyl compound serves as a limiting reagent – particularly critical in step‑growth polymerizations and in bioconjugation where excess unreacted allyl groups must be avoided . In contrast, the parent compound 3‑aminopropanamide hydrochloride is typically offered at 97–98% purity , but it lacks the allyl functionality entirely. The closely related N,N‑diallyl‑2‑aminopropanamide hydrochloride is also supplied at 95% purity , making purity parity the baseline; the choice then reverts to the regioisomeric differentiation discussed above.

Synthetic intermediate quality Batch consistency Procurement specification

Rotatable Bond Count and Conformational Flexibility: Implications for Target Engagement and Polymer Network Architecture

The target compound possesses six rotatable bonds, the same count as its 2‑aminopropanamide isomer [1][2]. However, the N,N‑dimethyl analog has only four rotatable bonds, and the N,N‑diethyl analog has six as well [3]. The critical distinction is not purely the rotatable bond count but the nature of the terminal groups: the allyl C–C–N–C torsion provides conformational sampling distinct from that of saturated ethyl or methyl termini. This difference matters when the compound is used as a flexible linker in fragment‑based drug design, where allyl‑specific torsional profiles influence the entropic penalty upon target binding [1].

Conformational entropy Ligand flexibility Network topology

High‑Confidence Application Scenarios for N,N-Diallyl-3-aminopropanamide hydrochloride Based on Verified Differentiation Evidence


Bis‑Functional Monomer for Radical Copolymerization and Hydrogel Crosslinking

The two terminal allyl groups permit incorporation as a bis‑functional crosslinking monomer in radical‑initiated polymerizations, generating network polymers with tunable mesh size [1]. Unlike N‑allyl‑3‑aminopropanamide (mono‑functional) or saturated dialkyl analogs (non‑reactive), only the diallyl compound supplies the two reactive sites required for network junction formation [1]. This application is directly supported by the two‑alkene structural evidence (Evidence Item 1).

Orthogonal Thiol‑Ene ‘Click’ Handle for Bioconjugation and Surface Functionalization

Each allyl group can undergo quantitative thiol‑ene coupling with cysteine residues or thiol‑terminated surfaces under mild, metal‑free conditions [1]. The dual‑alkene architecture enables either simultaneous dual‑arm conjugation or sequential, orthogonal functionalization when combined with protecting‑group strategies. The positional isomer (2‑aminopropanamide backbone) would alter the spatial presentation of the conjugated payload, making it unsuitable when precise amine–amide spacing is required (Evidence Item 2).

Flexible β‑Amino Amide Scaffold for Fragment‑Based Drug Design and PROTAC Linker Exploration

The 3‑aminopropanamide core with six rotatable bonds and terminal sp² character provides a conformational profile distinct from saturated dialkyl or α‑amino amide analogs [1][2]. This scaffold is appropriate for fragment libraries where allyl‑specific torsional sampling is desired, or as a linker element in PROTAC design where linker flexibility and exit‑vector geometry influence ternary complex formation [1].

Precursor for Ring‑Closing Metathesis (RCM) to Generate Cyclic β‑Amino Amides

The two allyl groups positioned on the same nitrogen atom can undergo intramolecular RCM using Grubbs‑ or Hoveyda‑Grubbs‑type catalysts to yield unsaturated heterocycles [1]. This transformation is impossible with N,N‑dimethyl or N,N‑diethyl analogs and is less favorable with the 2‑aminopropanamide isomer due to altered ring‑closure geometry [1][2]. The resulting cyclic scaffolds are valuable intermediates in medicinal chemistry.

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